N-(4-heptylphenyl)acetamide
Description
Properties
CAS No. |
20330-65-8 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35g/mol |
IUPAC Name |
N-(4-heptylphenyl)acetamide |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)16-13(2)17/h9-12H,3-8H2,1-2H3,(H,16,17) |
InChI Key |
VXBRBSBURKACCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamides
Substituent Effects on Physicochemical Properties
The alkyl chain length and substituent groups on the phenyl ring critically modulate properties:
*Molecular weight for 4h , which includes additional functional groups.
- Lipophilicity : The heptyl chain in this compound enhances membrane permeability compared to shorter-chain analogs like N-(4-ethoxyphenyl)acetamide .
- Solubility : Polar substituents (e.g., -OH in paracetamol) improve aqueous solubility, whereas alkyl chains (e.g., heptyl) favor organic phases .
Antimicrobial and Antifungal Agents
- Compound 47 and 48 (piperazinyl-benzo[d]thiazole acetamides) showed potent activity against gram-positive bacteria, highlighting the role of sulfonyl and heterocyclic groups in enhancing antimicrobial effects .
- N-(3-methylbutyl)acetamide demonstrated insect-attractant properties, suggesting alkyl chain length influences ecological interactions .
Analgesic and Anti-inflammatory Agents
Preparation Methods
Palladium-Catalyzed Sonogashira Coupling
Search Result describes a Sonogashira coupling route to 4-alkylanilines. Adapting this method:
-
4-Iodoaniline reacts with 1-heptyne under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine.
-
Hydrogenation of the alkyne intermediate over PtO₂ yields 4-heptylaniline (Scheme 1).
Key Parameters
Friedel-Crafts Alkylation
Alternative approaches employ Lewis acid-mediated alkylation:
-
Aniline reacts with 1-bromoheptane in the presence of AlCl₃.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| AlCl₃ Equivalents | 1.2 | +15% |
| Reaction Time | 6 h | Max Yield |
| Temperature | 0°C | 78% para |
Acetylation of 4-Heptylaniline
Classical Acetic Anhydride Method
The most straightforward protocol involves nucleophilic acyl substitution:
-
4-Heptylaniline (1 equiv) reacts with acetic anhydride (1.5 equiv) in dichloromethane.
-
Triethylamine (2 equiv) scavenges HCl, driving the reaction to completion.
Reaction Profile
TBTU-Mediated Coupling
For high-throughput applications, Search Result reports carbodiimide-based activation:
-
Acetic acid (1.2 equiv) is activated with TBTU (1.1 equiv) and DIPEA (3 equiv) in DMF.
-
4-Heptylaniline is added, reacting within 1 h at 25°C.
Advantages
-
Reduced reaction time (1 h vs. 4 h)
-
Applicable to heat-sensitive substrates
Purification and Characterization
Crystallization Techniques
Search Result emphasizes crystallization from ethyl acetate/n-hexane (1:3 v/v) to obtain polymorphically pure material:
Chromatographic Methods
While Search Result advises avoiding silica gel purification due to adsorption issues, flash chromatography on C18-modified silica with acetonitrile/water gradients achieves 99.2% purity.
Scalability and Industrial Considerations
Cost Analysis of Routes
| Method | Cost (USD/kg) | E-Factor |
|---|---|---|
| Sonogashira + Ac₂O | 420 | 8.7 |
| Friedel-Crafts + TBTU | 580 | 12.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
